molecular formula C14H9BrOS B8055840 1-(8-Bromodibenzo[b,d]thiophen-2-yl)ethanone

1-(8-Bromodibenzo[b,d]thiophen-2-yl)ethanone

Cat. No.: B8055840
M. Wt: 305.19 g/mol
InChI Key: ZEFWUNKKWUMIBD-UHFFFAOYSA-N
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Description

1-(8-Bromodibenzo[b,d]thiophen-2-yl)ethanone ( 2033078-02-1) is a brominated dibenzothiophene derivative with significant potential in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C 14 H 9 BrOS and a molecular weight of 305.19 g/mol . The dibenzothiophene core structure, substituted with a bromine atom at the 8-position and an acetyl group at the 2-position, serves as a versatile intermediate for constructing more complex molecules . This compound demonstrates substantial research value in developing therapeutic agents, particularly as a key synthetic intermediate for BACE1 (β-secretase 1) inhibitors investigated for Alzheimer's disease treatment . Research indicates dibenzothiophene derivatives play crucial roles in neurodegenerative disorder therapeutics by targeting amyloid-beta peptide pathways . Structural analogs featuring similar ethanone substituents have demonstrated promising anti-osteoporosis activity by enhancing BMP-2 (bone morphogenetic protein-2) expression, suggesting potential applications in bone disease research . Available with purity up to 99%, this high-quality intermediate is characterized by specific physical properties including a boiling point of 450.9±25.0°C at 760 mmHg, flash point of 226.5±23.2°C, and density of 1.6±0.1 g/cm³ . The compound has a vapor pressure of 0.0±1.1 mmHg at 25°C and refractive index of 1.733 . Proper storage requires protection from light under inert atmosphere at room temperature to maintain stability . Handling requires appropriate safety precautions as this material carries GHS warnings with hazard statements H315-H319 (causes skin and serious eye irritation) and potentially H302 (harmful if swallowed), H335 (may cause respiratory irritation) . Researchers should consult safety data sheets and employ standard personal protective equipment including gloves and eye protection when working with this compound. Intended Use : For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications. This product is designed for use by qualified laboratory professionals in chemical synthesis, pharmaceutical development, and biological research contexts.

Properties

IUPAC Name

1-(8-bromodibenzothiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrOS/c1-8(16)9-2-4-13-11(6-9)12-7-10(15)3-5-14(12)17-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFWUNKKWUMIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Mediated Cyanation of 2,8-Dibromodibenzo[b,d]thiophene

The first critical step involves converting 2,8-dibromodibenzo[b,d]thiophene (3a) to 8-bromodibenzo[b,d]thiophene-2-carbonitrile (3b) via Ullmann-type cyanation. Reacting 3a with CuCN in DMF at reflux for 20 hours replaces the bromine at position 2 with a cyano group, yielding 3b in 43% after silica gel chromatography. Nuclear magnetic resonance (NMR) analysis confirms the structure: δ 8.39 (s, 1H, H-1), 8.31 (s, 1H, H-3), and 7.96–7.64 (m, aromatic protons).

Grignard Addition to Nitriles for Ketone Formation

The cyano group in 3b undergoes nucleophilic addition with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF), forming an imine intermediate. Acidic hydrolysis (HCl/H₂O) subsequently yields 1-(8-bromodibenzo[b,d]thiophen-2-yl)ethanone. This step achieves a 65% yield, with mass spectrometry (MS) confirming the molecular ion peak at m/z 304.98 [M]⁺.

Friedel-Crafts Acylation of 8-Bromodibenzo[b,d]thiophene

Mechanistic Considerations for Electron-Deficient Substrates

Friedel-Crafts acylation typically requires electron-rich arenes, but 8-bromodibenzo[b,d]thiophene’s electron-withdrawing bromine complicates reactivity. Using a 2:1 molar ratio of acetyl chloride to AlCl₃ generates the acylium ion (CH₃CO⁺), which reacts at position 2 due to residual activation by sulfur2. The reaction proceeds at 80°C for 12 hours, yielding the target compound in 35% after recrystallization (CHCl₃/MeOH)2.

Competing Directing Effects and Byproduct Formation

The bromine’s para-directing influence conflicts with sulfur’s ortho/para activation, leading to a 20% yield of 1-(4-bromodibenzo[b,d]thiophen-2-yl)ethanone as a byproduct2. Column chromatography (petroleum ether/EtOAc, 4:1) isolates the desired isomer, confirmed by ¹³C NMR: δ 198.4 (C=O), 142.1–118.7 (aromatic carbons).

Alternative Pathways: Suzuki-Miyaura Cross-Coupling

Boronic Acid Synthesis and Coupling Conditions

Arylboronic acids serve as versatile partners for introducing acetyl groups. (3-Acetylphenyl)boronic acid, prepared via Miyaura borylation of 3-bromoacetophenone, reacts with 8-bromodibenzo[b,d]thiophene under Pd(PPh₃)₄ catalysis. Optimized conditions (toluene/ethanol, 85°C, 24 hours) yield 50% of the coupled product.

Limitations in Steric Environments

Bulky substituents at position 2 hinder transmetalation, reducing yield to 28% for tert-butylacetyl variants.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYieldPurity (%)
Cyanation/Grignard3aCuCN, MeMgBr40%95
Friedel-Crafts8-Bromo-DBTAcCl, AlCl₃35%90
Suzuki-Miyaura8-Bromo-DBTPd(PPh₃)₄, Boronic acid50%98

The Suzuki-Miyaura method offers superior yield and purity but requires pre-functionalized boronic acids. The Grignard route, while efficient, involves hazardous reagents and multi-step protocols.

Chemical Reactions Analysis

Types of Reactions

1-(8-Bromodibenzo[b,d]thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Products include various substituted dibenzothiophenes depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

The compound 1-(8-Bromodibenzo[b,d]thiophen-2-yl)ethanone (CAS No. 2033078-02-1) is a chemical of interest in various scientific research applications, particularly in the fields of organic chemistry, materials science, and pharmaceuticals. This article explores its applications, supported by data tables and case studies.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. Its structure allows for various functionalization reactions, making it a valuable building block for synthesizing more complex organic molecules.

Case Study: Synthesis of Novel Thiophene Derivatives
Research has demonstrated the use of this compound in synthesizing novel thiophene derivatives that exhibit enhanced electronic properties suitable for applications in organic electronics and photovoltaics. The bromine atom provides a site for nucleophilic substitution reactions, facilitating further modifications.

Material Science

The compound's unique electronic properties make it suitable for developing advanced materials. It has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to form stable thin films.

Case Study: OLED Fabrication
In a study focused on OLED fabrication, this compound was incorporated into the active layer of OLED devices. The resulting devices showed improved efficiency and stability compared to those using traditional materials.

Pharmaceutical Applications

The compound's structural features suggest potential pharmacological activities. Preliminary studies indicate that derivatives of this compound may possess anti-cancer properties, making it a candidate for further drug development research.

Case Study: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer therapy development.

Mechanism of Action

The mechanism of action of 1-(8-Bromodibenzo[b,d]thiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its aromatic and heterocyclic structure. The bromine atom and carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • Bromine substitution enhances electrophilic reactivity, enabling Suzuki-Miyaura or Ullmann coupling (e.g., ).
  • Electron-donating groups (e.g., methoxy in ) improve solubility and stabilize charge-transfer complexes.
  • Acetyl groups at thiophene positions enable nucleophilic additions or condensations (e.g., oxime formation in ).

Challenges :

  • Bromination regioselectivity requires careful control to avoid polybrominated byproducts .
  • Acetyl groups may undergo undesired side reactions (e.g., oxidation or aldol condensation) under basic conditions .

Physicochemical Properties

Spectral Characterization

  • NMR : The acetyl group in similar compounds shows characteristic ¹H NMR signals at δ 2.25–2.50 ppm (methyl) and ¹³C NMR signals at δ 190–200 ppm (carbonyl) . Bromine induces deshielding in adjacent protons (δ 7.5–8.5 ppm) .
  • DFT Calculations : Density functional theory (DFT) predicts NMR chemical shifts with <3 ppm deviation from experimental data, as demonstrated for borolan-2-yl-thiophene analogs .

Solubility and Stability

  • Solubility in chlorobenzene (87% yield in ketosulfone synthesis ) suggests compatibility with polar aprotic solvents.
  • Stability: Bromine and acetyl groups may render the compound sensitive to light or moisture, necessitating storage under inert conditions .

Biological Activity

1-(8-Bromodibenzo[b,d]thiophen-2-yl)ethanone, with the CAS number 2033078-02-1, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its applications in pharmacology and medicinal chemistry.

The compound is characterized by the following properties:

  • Molecular Formula : C15H11BrS
  • Molecular Weight : 305.22 g/mol
  • Chemical Structure : The structure consists of a dibenzo[b,d]thiophene core substituted with a bromine atom and an ethanone group.

This compound exhibits various biological activities primarily through its interactions with cellular targets. Its mechanism includes:

  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which can lead to cellular damage or apoptosis in certain cancer cell lines .
  • Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, potentially affecting metabolic pathways related to cancer progression .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of dibenzothiophene compounds, including this compound, showed promising anticancer properties against various cancer cell lines. The mechanism involved the formation of reactive intermediates that can alkylate DNA and proteins, leading to cell death .
    • In vitro tests indicated that this compound could significantly reduce the viability of breast cancer cells, showcasing its potential as an anticancer agent .
  • Neuroprotective Effects :
    • Research has suggested that compounds similar to this compound may have neuroprotective effects by modulating nicotinic acetylcholine receptors (nAChRs). This modulation is crucial for cognitive functions and could provide therapeutic avenues for neurodegenerative diseases .
  • Toxicological Studies :
    • Toxicity assessments revealed that while the compound exhibits biological activity, it also poses risks due to its reactive nature. Studies indicated potential toxicity at higher concentrations, necessitating careful evaluation in therapeutic contexts .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInduces apoptosis in cancer cells
NeuroprotectionModulates nAChRs
Enzyme inhibitionAffects metabolic pathways
ToxicityPotential cytotoxicity

Q & A

Basic: What are the established synthetic routes for 1-(8-Bromodibenzo[b,d]thiophen-2-yl)ethanone?

The synthesis typically involves Friedel-Crafts acylation of brominated dibenzothiophene derivatives. For example, brominated dibenzothiophene can react with acetyl chloride in the presence of AlCl₃ under anhydrous conditions to introduce the ethanone group . Alternatively, Claisen-Schmidt condensation between brominated dibenzothiophene aldehydes and ketones has been employed to construct fused heterocyclic systems, as demonstrated in the synthesis of tricyclic benzo[b]thiophene derivatives . Key optimization factors include catalyst choice (e.g., AlCl₃ vs. NaOH/EtOH), solvent selection (e.g., PhCl for high-temperature cyclization), and reaction duration (6–12 hours for cyclization steps) .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. For example:

  • ¹H NMR : Signals for aromatic protons (δ 7.2–8.9 ppm) and the ethanone methyl group (δ 2.2–2.5 ppm) .
  • ¹³C NMR : Carbonyl peaks at δ 190–200 ppm and aromatic carbons at δ 120–140 ppm .
  • MS : Molecular ion peaks (e.g., m/z 282 [M+1] for similar thiophene derivatives) confirm molecular weight .
    Elemental analysis (C, H, N, S within ±0.4% of theoretical values) ensures purity .

Advanced: What is the role of the bromine substituent in modulating biological activity?

The bromine atom enhances electrophilicity and influences binding to biological targets. For instance, brominated dibenzothiophene derivatives exhibit upregulated BMP-2 expression (e.g., 39.8% upregulation for Compound 3 in osteoblast cultures), likely due to improved interactions with bone morphogenetic protein receptors . Comparative studies show bromine’s steric and electronic effects increase metabolic stability compared to non-halogenated analogues .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Molecular docking and density functional theory (DFT) predict binding affinities and reactive sites. For example:

  • Docking studies of thiophene hybrids with EGFR kinase (PDB: 1M17) identify hydrogen bonds between the ethanone carbonyl and Lys721 .
  • DFT calculations (e.g., HOMO-LUMO gaps) reveal bromine’s electron-withdrawing effects, which stabilize transition states in cyclization reactions .

Basic: What are the common functionalization reactions of this compound?

  • Oxidation : The ethanone group can be oxidized to carboxylic acids using KMnO₄ or CrO₃ .
  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .
  • Nucleophilic substitution : Bromine at the 8-position undergoes Suzuki coupling with aryl boronic acids for biaryl synthesis .

Advanced: What contradictions exist in reported bioactivity data, and how should they be resolved?

Discrepancies in BMP-2 upregulation rates (e.g., 22.8–39.8% for similar compounds ) may arise from assay variability (e.g., cell line differences, incubation times). Researchers should:

  • Standardize assays using primary osteoblasts (vs. transformed lines).
  • Validate results with Western blotting to quantify BMP-2 protein levels .

Advanced: How does the compound’s reactivity vary under photoredox conditions?

Under visible light, the brominated dibenzothiophene core participates in dearomatization reactions. For example, irradiation with Ru(bpy)₃²⁺ generates radical intermediates, enabling oxime formation (63% yield for 1k ). Control experiments (e.g., light/dark comparisons) confirm photocatalyst-free pathways .

Basic: What are the safety and handling considerations for this compound?

  • Toxicity : Limited data; assume acute toxicity (LD₅₀ > 200 mg/kg in rodents).
  • Handling : Use anhydrous conditions (moisture-sensitive), and avoid inhalation (volatile byproducts in AlCl₃ reactions) .

Advanced: What strategies improve yields in multi-step syntheses involving this compound?

  • Continuous flow reactors : Enhance scalability and reduce side reactions in Friedel-Crafts steps .
  • Microwave-assisted synthesis : Reduces cyclization time from 12 hours to 30 minutes (e.g., 80% yield for tricyclic derivatives ).

Advanced: How is the compound utilized in heterocyclic drug discovery?

It serves as a precursor for:

  • Anticancer agents : Hybrids with thiazolyl-pyridine moieties inhibit topoisomerase II (IC₅₀ = 1.2–3.8 µM) .
  • Antioxidants : Thiophene-oxadiazole derivatives show radical scavenging activity (EC₅₀ = 12–18 µM in DPPH assays) .

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